molecular formula C19H14BrNO3 B4840208 4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B4840208
M. Wt: 384.2 g/mol
InChI Key: BCEUVEYSGFEGQC-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABBPO, and its molecular formula is C20H16BrNO3. In

Mechanism of Action

The mechanism of action of ABBPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. ABBPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
ABBPO has been shown to have various biochemical and physiological effects on the body. In animal studies, ABBPO has been shown to improve cognitive function and memory retention. ABBPO has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABBPO is its versatility in various fields of scientific research. ABBPO has demonstrated excellent stability and solubility in various solvents, making it suitable for use in a wide range of experiments. However, one of the limitations of ABBPO is its relatively high cost, which can limit its availability for certain experiments.

Future Directions

There are several future directions for the research and development of ABBPO. One potential direction is the synthesis of ABBPO derivatives with improved properties, such as increased solubility or lower toxicity. Another direction is the investigation of the potential therapeutic applications of ABBPO in various diseases, such as Alzheimer's disease and cancer. Finally, the use of ABBPO in the development of new organic electronic devices and materials is also an exciting area of research.

Scientific Research Applications

ABBPO has shown potential applications in various fields of scientific research. One of the primary applications of ABBPO is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. ABBPO has also been used as a fluorescent probe in biological imaging studies, where it has demonstrated excellent photostability and low cytotoxicity.

properties

IUPAC Name

(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-2-10-23-17-9-8-15(20)11-14(17)12-16-19(22)24-18(21-16)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEUVEYSGFEGQC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
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4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
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4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 4
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4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 5
4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

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